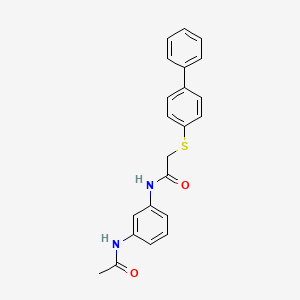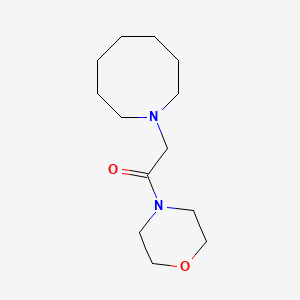![molecular formula C16H15N3O2S2 B7566272 4-[2-(4-Methylanilino)-1,3-thiazol-4-yl]benzenesulfonamide](/img/structure/B7566272.png)
4-[2-(4-Methylanilino)-1,3-thiazol-4-yl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(4-Methylanilino)-1,3-thiazol-4-yl]benzenesulfonamide, also known as compound 1, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. This compound belongs to the class of sulfonamide-based inhibitors, which are known to exhibit a range of biological activities.
作用機序
The mechanism of action of 4-[2-(4-Methylanilino)-1,3-thiazol-4-yl]benzenesulfonamide 1 involves the inhibition of enzyme activity through binding to the active site of the enzyme. This binding prevents the enzyme from carrying out its biological function, resulting in the observed biological effects. The exact mechanism of action of 4-[2-(4-Methylanilino)-1,3-thiazol-4-yl]benzenesulfonamide 1 is still under investigation, and further studies are needed to elucidate the molecular details of its interaction with target enzymes.
Biochemical and Physiological Effects:
Compound 1 has been shown to exhibit a range of biochemical and physiological effects. It has been reported to inhibit the growth and proliferation of cancer cells, reduce inflammation, and suppress angiogenesis. In addition, it has been shown to modulate the activity of several enzymes, including carbonic anhydrase and matrix metalloproteinases, which are implicated in various diseases.
実験室実験の利点と制限
One of the advantages of using 4-[2-(4-Methylanilino)-1,3-thiazol-4-yl]benzenesulfonamide 1 in lab experiments is its high potency and specificity for target enzymes. This allows for accurate and reproducible results, which are essential for scientific research. However, one of the limitations of using 4-[2-(4-Methylanilino)-1,3-thiazol-4-yl]benzenesulfonamide 1 is its potential toxicity and side effects, which can affect the reliability of the experimental results. Therefore, careful consideration should be given to the dosage and administration of 4-[2-(4-Methylanilino)-1,3-thiazol-4-yl]benzenesulfonamide 1 in lab experiments.
将来の方向性
There are several future directions for the research on 4-[2-(4-Methylanilino)-1,3-thiazol-4-yl]benzenesulfonamide 1. One area of interest is the development of new analogs and derivatives of 4-[2-(4-Methylanilino)-1,3-thiazol-4-yl]benzenesulfonamide 1, which may exhibit improved potency and selectivity for target enzymes. In addition, further studies are needed to elucidate the molecular details of the interaction between 4-[2-(4-Methylanilino)-1,3-thiazol-4-yl]benzenesulfonamide 1 and target enzymes, which may lead to the development of new therapeutic strategies for various diseases. Finally, the potential toxicity and side effects of 4-[2-(4-Methylanilino)-1,3-thiazol-4-yl]benzenesulfonamide 1 should be further investigated to ensure its safety for clinical use.
Conclusion:
In conclusion, 4-[2-(4-Methylanilino)-1,3-thiazol-4-yl]benzenesulfonamide 1 is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-[2-(4-Methylanilino)-1,3-thiazol-4-yl]benzenesulfonamide 1 have been discussed in this paper. Further studies are needed to fully understand the potential of this 4-[2-(4-Methylanilino)-1,3-thiazol-4-yl]benzenesulfonamide for the treatment of various diseases.
合成法
The synthesis of 4-[2-(4-Methylanilino)-1,3-thiazol-4-yl]benzenesulfonamide 1 involves the reaction of 4-methylaniline with thionyl chloride to form 4-methyl-2-chloroaniline. This intermediate is then reacted with 2-aminothiazole to form the desired product, 4-[2-(4-Methylanilino)-1,3-thiazol-4-yl]benzenesulfonamide. The synthesis of this 4-[2-(4-Methylanilino)-1,3-thiazol-4-yl]benzenesulfonamide has been reported in several scientific articles, and the purity and yield of the product can be optimized by adjusting the reaction conditions.
科学的研究の応用
Compound 1 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic activities. In addition, it has been reported to inhibit the activity of several enzymes, including carbonic anhydrase and matrix metalloproteinases, which are implicated in various diseases.
特性
IUPAC Name |
4-[2-(4-methylanilino)-1,3-thiazol-4-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S2/c1-11-2-6-13(7-3-11)18-16-19-15(10-22-16)12-4-8-14(9-5-12)23(17,20)21/h2-10H,1H3,(H,18,19)(H2,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSGRJZIYDYHPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-[[4-(3-fluorophenyl)oxan-4-yl]methyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B7566192.png)
![1-[2-(2-Methylmorpholin-4-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7566208.png)
![N-[[4-(3-oxopiperazine-1-carbonyl)phenyl]methyl]quinoline-4-carboxamide](/img/structure/B7566213.png)

![1-[3-(2,3-dihydroindole-1-carbonyl)phenyl]-3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]urea](/img/structure/B7566216.png)
![2-acetamido-N-[[4-(3-chlorophenyl)oxan-4-yl]methyl]-1,3-thiazole-4-carboxamide](/img/structure/B7566225.png)


![Phenyl-[4-(1,3-thiazol-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7566242.png)
![2-(2-Chlorophenyl)-5-[(3-nitro-1,2,4-triazol-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7566243.png)
![2-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-1-(2-methylpiperidin-1-yl)ethanone](/img/structure/B7566246.png)

![2-[4-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]piperidin-1-yl]-N-propylacetamide](/img/structure/B7566256.png)
